molecular formula C6H2F5N B1313853 2,6-Difluoro-3-(trifluoromethyl)pyridine CAS No. 58584-98-8

2,6-Difluoro-3-(trifluoromethyl)pyridine

Cat. No.: B1313853
CAS No.: 58584-98-8
M. Wt: 183.08 g/mol
InChI Key: XQOSKGHWFHZLCZ-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C6H2F5N. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions and a trifluoromethyl group at the 3 position on the pyridine ring. It is widely used in various fields due to its unique chemical properties, particularly in the synthesis of pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby affecting cellular function. Additionally, this compound can impact cell signaling by interacting with receptors and other signaling molecules, leading to changes in cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under various conditions, but its effects on cellular function can change over time. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating potential long-term impacts on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including enzyme inhibition and disruption of metabolic pathways. These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the activity and function of the compound, as well as its interactions with other biomolecules. For instance, localization within the nucleus may influence gene expression, while localization within the mitochondria may affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 2,6-dichloro-3-(trifluoromethyl)pyridine using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) under anhydrous conditions . Another approach involves the nucleophilic substitution of 2,6-dichloro-3-(trifluoromethyl)pyridine with fluoride ions .

Industrial Production Methods

Industrial production of 2,6-Difluoro-3-(trifluoromethyl)pyridine often employs large-scale fluorination processes. These processes typically use continuous flow reactors to ensure efficient and controlled fluorination. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Scientific Research Applications

2,6-Difluoro-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-(trifluoromethyl)pyridine
  • 2-Fluoro-3-(trifluoromethyl)pyridine
  • 3,5-Difluoro-4-(trifluoromethyl)pyridine
  • 2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2,6-Difluoro-3-(trifluoromethyl)pyridine exhibits unique properties due to the specific positioning of the fluorine atoms and the trifluoromethyl group. This arrangement enhances its reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOSKGHWFHZLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482806
Record name 2,6-difluoro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58584-98-8
Record name 2,6-difluoro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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